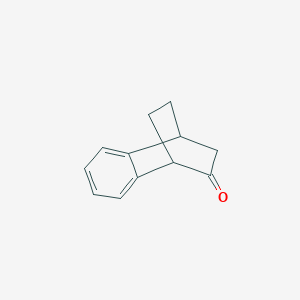
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile (MNPN) is a chemical compound that has gained attention in scientific research due to its potential application in various fields. It is a nitrile derivative that contains a naphthalene ring and a morpholine ring. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied.
Mécanisme D'action
The mechanism of action of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile is not fully understood. However, it has been suggested that this compound and its derivatives may act by inhibiting specific enzymes or receptors. For example, this compound derivatives have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell division. This compound derivatives have also been shown to inhibit the activity of the hepatitis C virus (HCV) NS5B polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
This compound and its derivatives have been shown to have various biochemical and physiological effects. For example, this compound derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. They have also been shown to inhibit the proliferation of cancer cells. This compound derivatives have also been shown to inhibit the replication of HCV.
Avantages Et Limitations Des Expériences En Laboratoire
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives have several advantages for lab experiments. They are relatively easy to synthesize, and their structures can be easily modified to obtain derivatives with different properties. This compound derivatives have also been shown to have good bioavailability and pharmacokinetic properties.
However, there are also some limitations to using this compound and its derivatives in lab experiments. For example, some this compound derivatives have been shown to be toxic to cells at high concentrations. It is also important to note that this compound and its derivatives may have different effects on different cell types or organisms.
Orientations Futures
There are several future directions for the study of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives. One direction is the development of this compound derivatives with improved activity and selectivity for specific targets. Another direction is the study of the pharmacokinetics and toxicity of this compound derivatives in vivo. This compound derivatives may also be studied for their potential as imaging agents for cancer diagnosis or as theranostic agents for cancer treatment.
Méthodes De Synthèse
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile can be synthesized using different methods. One of the methods involves the reaction of 2-bromo-5-morpholin-4-yl-1-naphthalene with pentanenitrile in the presence of a palladium catalyst. Another method involves the reaction of 5-morpholin-4-yl-1-naphthaleneboronic acid with 5-bromo-1-pentanenitrile in the presence of a palladium catalyst. Both methods result in the formation of this compound.
Applications De Recherche Scientifique
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile has been studied for its potential application in various scientific fields. One of the applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors. These semiconductors have been used in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Another application of this compound is in the field of medicinal chemistry. This compound has been studied for its potential as a drug scaffold. It has been used as a starting material for the synthesis of various bioactive compounds. This compound derivatives have been studied for their potential as anticancer, antiviral, and antibacterial agents.
Propriétés
Numéro CAS |
13326-37-9 |
|---|---|
Formule moléculaire |
C19H22N2O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
5-morpholin-4-yl-2-naphthalen-1-ylpentanenitrile |
InChI |
InChI=1S/C19H22N2O/c20-15-17(7-4-10-21-11-13-22-14-12-21)19-9-3-6-16-5-1-2-8-18(16)19/h1-3,5-6,8-9,17H,4,7,10-14H2 |
Clé InChI |
REAMLHVXFBJQJS-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCC(C#N)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
C1COCCN1CCCC(C#N)C2=CC=CC3=CC=CC=C32 |
Synonymes |
α-(1-Naphtyl)-4-morpholinevaleronitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)



